6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a benzodioxole moiety, an isoxazolo[5,4-b]pyridine core, and a butyl group
Preparation Methods
The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the Isoxazolo[5,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors.
Attachment of the Butyl Group: This can be done via alkylation reactions.
Final Coupling: The final step involves coupling the benzodioxole moiety with the isoxazolo[5,4-b]pyridine core under specific conditions, often using palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents like toluene
Major Products: The reactions can yield various derivatives depending on the conditions and reagents used
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells
Biological Studies: It is used in studies involving enzyme inhibition and cellular pathways.
Industrial Applications: Its derivatives are investigated for their potential use in pharmaceuticals and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-BUTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves:
Comparison with Similar Compounds
Similar compounds include:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and are studied for their anticancer properties.
Benzodioxole Derivatives: These derivatives are explored for their enzyme inhibition and cytotoxic activities.
Unique Features: The unique combination of the isoxazolo[5,4-b]pyridine core with the benzodioxole moiety and butyl group distinguishes this compound from others, providing a unique structural framework for drug development
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-4-7-20-18(23)13-9-14(21-19-17(13)11(2)22-26-19)12-5-6-15-16(8-12)25-10-24-15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,20,23) |
InChI Key |
SSEMZSHGHLKXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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